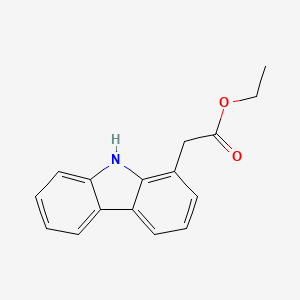

Ethyl 2-(9H-carbazol-1-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(9H-carbazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-19-15(18)10-11-6-5-8-13-12-7-3-4-9-14(12)17-16(11)13/h3-9,17H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVZIQCCSPOKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C(=CC=C1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of Ethyl 2 9h Carbazol 1 Yl Acetate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C). For carbazole (B46965) derivatives, NMR is indispensable for confirming the position of substituents on the aromatic ring system. While detailed spectral data for Ethyl 2-(9H-carbazol-1-yl)acetate is not extensively published, a comprehensive analysis can be conducted by examining its well-documented N-substituted isomer, Ethyl 2-(9H-carbazol-9-yl)acetate, and other related analogues.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In Ethyl 2-(9H-carbazol-9-yl)acetate, the protons of the ethyl ester group and the methylene (B1212753) bridge are clearly distinguishable from the aromatic protons of the carbazole core.

The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂-O) protons, a result of spin-spin coupling. For instance, in one study, these signals for Ethyl 2-(9H-carbazol-9-yl)acetate appeared at δ 2.10 ppm (triplet) and δ 3.96 ppm (quartet). arabjchem.org The methylene protons (N-CH₂-COO) adjacent to the carbazole nitrogen appear as a distinct singlet, as they lack adjacent protons for coupling. The aromatic protons of the carbazole ring system typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, reflecting their deshielded environment. mdpi.comnih.gov The specific chemical shifts and splitting patterns of these aromatic protons are crucial for determining the substitution pattern on the carbazole ring.

For a C1-substituted analogue like Ethyl 2-(8-methoxy-9H-carbazol-1-yl)acetate, the aromatic proton region would be more complex, with distinct signals confirming the substitution pattern. The expected ¹H NMR signals would include those for the ethyl ester group (a triplet around δ 1.2-1.4 ppm and a quartet around δ 4.2 ppm), the methylene bridge, the methoxy (B1213986) group (a singlet around δ 3.8-4.0 ppm), and the aromatic protons (δ ~7.0–8.5 ppm).

Table 1: Representative ¹H NMR Data for Ethyl 2-(9H-carbazol-9-yl)acetate

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂CH₃ | 2.10 | Triplet |

| -CH₂ CH₃ | 3.96 | Quartet |

| N-CH₂ -COO | 5.17 - 5.18 | Singlet |

| Aromatic Protons | 7.22 - 8.17 | Multiplet |

Data compiled from studies on Ethyl 2-(9H-carbazol-9-yl)acetate and its derivatives. arabjchem.orgnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. For Ethyl 2-(9H-carbazol-9-yl)acetate, the carbonyl carbon (C=O) of the ester group is a key diagnostic signal, typically appearing significantly downfield around δ 169.32 ppm. arabjchem.org The carbons of the ethyl group and the methylene bridge also show characteristic signals. The aromatic region of the spectrum displays multiple signals corresponding to the twelve carbons of the carbazole ring, with their chemical shifts being sensitive to the substitution pattern. For the N-substituted isomer, carbons C1/C8, C2/C7, C3/C6, and C4/C5 are chemically equivalent due to symmetry, simplifying the spectrum. However, for a C1-substituted analogue, this symmetry is broken, leading to more complex spectra with distinct signals for each carbon atom.

Table 2: Representative ¹³C NMR Data for Ethyl 2-(9H-carbazol-9-yl)acetate

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₂C H₃ | 13.15 - 14.5 |

| N-C H₂-COO | 44.5 - 45.7 |

| -C H₂CH₃ | 58.6 - 61.2 |

| Aromatic Carbons | 108.8 - 140.6 |

| C =O | 169.32 - 171.45 |

Data compiled from studies on Ethyl 2-(9H-carbazol-9-yl)acetate and its derivatives. arabjchem.orgrsc.org

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

While 1D NMR spectra provide essential data, 2D NMR techniques are required for unambiguous assignment of all signals and confirmation of the molecular structure, especially for asymmetrically substituted analogues like this compound.

COSY (Correlation Spectroscopy): This homonuclear technique reveals ¹H-¹H coupling networks. A COSY spectrum would show correlations between the methyl and methylene protons of the ethyl group. Crucially, it would also map the connectivity between adjacent protons on the carbazole ring, helping to trace the proton sequence around each aromatic ring and confirm the C1 substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. An HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, such as the ethyl protons to the ethyl carbons and each aromatic proton to its specific ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing long-range connectivity (typically over 2-3 bonds). For this compound, an HMBC experiment would be vital. It would show a correlation between the methylene protons of the acetate (B1210297) group (-CH₂ -COO) and the C1 carbon of the carbazole ring, as well as the carbonyl carbon of the ester. This long-range correlation provides definitive proof of the attachment point of the ethyl acetate substituent, distinguishing it from the N-substituted isomer.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the analysis of this compound and its analogues, several key absorption bands are expected.

The most prominent feature is the strong absorption band from the carbonyl (C=O) group of the ester, which typically appears in the range of 1735-1750 cm⁻¹. For Ethyl 2-(9H-carbazol-9-yl)acetate, this band has been reported specifically at 1745 cm⁻¹. arabjchem.org Other important vibrations include the C-H stretching of the aromatic rings and the aliphatic ethyl and methylene groups. Aromatic C-H stretching bands are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching bands appear just below 3000 cm⁻¹ (e.g., 2987 and 2865 cm⁻¹ for the N-9 isomer). arabjchem.org The C-O stretching vibrations of the ester group are also identifiable, typically in the 1000-1300 cm⁻¹ region. For the parent compound, a characteristic N-H stretching band would be expected around 3300-3500 cm⁻¹, which would be absent in N-substituted analogues.

Table 3: Key FT-IR Absorption Bands for Carbazole Acetate Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound |

| C=O (Ester) | Stretching | 1735 - 1750 | Ethyl 2-(9H-carbazol-9-yl)acetate |

| C-H (Aromatic) | Stretching | > 3000 | General Carbazole Derivatives |

| C-H (Aliphatic) | Stretching | 2850 - 2990 | Ethyl 2-(9H-carbazol-9-yl)acetate |

| C-O (Ester) | Stretching | 1000 - 1300 | General Esters |

| N-H | Stretching | ~3400 | 9H-Carbazole |

Data compiled from multiple sources. arabjchem.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₆H₁₅NO₂), the exact molecular weight is 253.29 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺).

The fragmentation pattern observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the loss of the entire ethyl acetate side chain. The stability of the carbazole ring means that the carbazole cation fragment would likely be a prominent peak in the spectrum. Analysis of these fragments allows chemists to piece together the molecular structure, confirming the presence of both the carbazole core and the ethyl acetate substituent. For example, in the mass spectrum of a related tert-butyl substituted analogue, the molecular ion peak was observed, along with fragments corresponding to the loss of the ester group. rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural analysis, providing a reproducible fragmentation pattern that serves as a molecular fingerprint. When a molecule like this compound is subjected to a high-energy electron beam (typically 70 eV), it forms a molecular ion (M•+) which then undergoes a series of fragmentation reactions.

The fragmentation of carbazole derivatives is well-documented. researchgate.netacs.org The molecular ion is typically observed, and its fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. For an ester like this compound, characteristic losses from the ester group are expected. This includes the loss of the ethoxy radical (•OCH2CH3, 45 Da) or the entire ethyl acetate moiety. The carbazole ring itself is quite stable, and its fragmentation would require higher energy.

In related acetate derivatives, common fragmentation pathways involve the loss of fragments corresponding to the acetate group, such as a loss of 59 Da ([M-59]+) for the CH3COO• radical or 43 Da ([M-43]+) for the CH3CO• radical. researchgate.net The fragmentation of the core carbazole structure itself is also a key identifier. nist.gov The analysis of these fragmentation patterns allows for the confirmation of the compound's structure by piecing together the observed fragments.

Table 1: Plausible EI-MS Fragmentation Data for this compound

| Fragment (m/z) | Proposed Structure/Loss | Description |

| 253 | [M]•+ | Molecular Ion |

| 208 | [M - •OC2H5]+ | Loss of the ethoxy radical from the ester group. |

| 194 | [M - •CH2COOC2H5]+ | Cleavage of the bond between the carbazole ring and the acetate side chain. |

| 167 | [C12H9N]+ | Carbazole radical cation, a common fragment in carbazole-containing compounds. nist.gov |

| 140 | [C11H8]+ | Loss of HCN from the carbazole radical cation. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula for the measured mass, distinguishing between compounds that may have the same nominal mass (isobars).

In the synthesis of carbazole analogues, HRMS, often coupled with electrospray ionization (ESI), is routinely used to verify the identity of the final products. rsc.orgnih.govacgpubs.orgconnectjournals.com The experimentally measured mass of the protonated molecule ([M+H]+) or deprotonated molecule ([M-H]-) is compared against the theoretically calculated mass for the expected formula. A small mass difference, typically less than 5 parts per million (ppm), provides strong evidence for the correct synthesis of the target compound. rsc.org This technique is crucial for differentiating between potential products and confirming the successful incorporation of various substituents onto the carbazole framework.

Table 2: Representative HRMS Data for Various Carbazole Analogues

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

| N'-[2-(9H-carbazol-9-yl)acetyl]-4-chlorobenzohydrazide | C21H16ClN3O2 | [M+H]+ | 378.093 | 378.107 | acgpubs.org |

| N'-[2-(9H-carbazol-9-yl)acetyl]-4-fluorobenzohydrazide | C21H16FN3O2 | [M+H]+ | 362.123 | 362.141 | acgpubs.org |

| 3-(9-Ethyl-9H-carbazol-6-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | C23H19NO2 | [M+H]+ | 342.1416 | 342.1414 | connectjournals.com |

| 1-(3-Fluoro-9H-carbazol-9-yl)-3-(oxiran-2-yl)propan-2-ol | C15H13FNO | [M+H]+ | 242.0981 | 242.1030 | nih.gov |

| Benzyl 3-Bromo-4-hydroxy-9H-carbazole-9-carboxylate | C20H15NO3 | [M]+ | 317.1052 | 317.106 | acs.org |

Ultra-Performance Liquid Chromatography Mass Spectrometry with Time-of-Flight (UPLC/MS-TOF) for Purity Assessment

The purity of synthesized compounds is paramount for their subsequent application and biological evaluation. Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (UPLC/MS-TOF) is a highly sensitive and accurate method for purity assessment. nih.govnih.govresearchgate.netresearchgate.net UPLC utilizes columns with smaller particle sizes (typically < 2 µm) to achieve higher resolution, speed, and sensitivity in chromatographic separation compared to conventional HPLC.

This technique is frequently cited in the synthesis of carbazole derivatives to confirm the purity of the target compounds. nih.govacgpubs.orgnih.govresearchgate.net The sample is first separated on the UPLC column, and the eluent is introduced into the TOF mass spectrometer. The retention time from the UPLC provides chromatographic purity, while the high-resolution mass data from the TOF analyzer confirms the identity of the main peak as the desired product and helps in the identification of any impurities. This dual-detection system ensures that the final compound is not only correctly identified but also meets a high standard of purity, which is essential for reliable research findings. The use of a gradient solvent system, such as acetonitrile/water with a formic acid modifier, is common for the separation of these types of compounds. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The carbazole moiety has a large π-conjugated system, which gives rise to characteristic absorption bands in the UV region. nih.gov The spectra of carbazole derivatives typically show intense absorption bands corresponding to π-π* transitions of the aromatic system. researchgate.net Another characteristic absorption, often appearing as a shoulder or a distinct peak at a longer wavelength, can be attributed to n-π* transitions, which involve the non-bonding lone pair electrons on the nitrogen atom of the carbazole ring. researchgate.netresearchgate.net

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the carbazole ring, as well as the solvent used for analysis. aip.org Electron-donating or electron-withdrawing groups can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the absorption maxima. aip.org For instance, extending the π-conjugation or adding electron-donating groups often results in a red shift, moving the absorption to longer wavelengths. aip.orgrsc.org This analysis is fundamental in understanding the electronic properties of these molecules, which is particularly relevant for applications in organic electronics like OLEDs. mdpi.com

Table 3: UV-Vis Absorption Data for Selected Carbazole Derivatives

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| Carbazole-based dyes | THF | ~300 | π-π | researchgate.net |

| Carbazole-based dyes | THF | 325-345 | n-π | researchgate.net |

| DPTPCz | Ethyl Acetate | ~300, 353 | n-π* and π-π | researchgate.net |

| DPOTPCz | Ethyl Acetate | ~300, 339 | n-π and π-π | researchgate.net |

| N-Ethylcarbazole (N-EC) | Acetonitrile | ~295, ~330, ~345 | π-π / n-π* | nih.gov |

Computational Investigations into the Electronic Structure and Reactivity of Ethyl 2 9h Carbazol 1 Yl Acetate

Quantum Chemical Calculations for Electronic Properties

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals are vital for understanding charge transfer within the molecule and with other molecules.

Table 1: Illustrative Frontier Orbital Energies of Related Carbazole (B46965) Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Method/Basis Set |

|---|---|---|---|

| 2,2′-(quinoline-2,4-diyl)bis(9-methyl-9H-carbazole) | -5.593 | -1.815 | B3LYP/6-311G(d,p) |

| 2,2′-(quinoline-2,4-diyl)bis(9-octyl-9H-carbazole) | -5.546 | -1.768 | B3LYP/6-311G(d,p) |

| Carbazole-based Donor-Acceptor Dye 1 | -5.23 | -2.28 | B3LYP/6-31G(d) |

| Carbazole-based Donor-Acceptor Dye 2 | -5.25 | -2.46 | B3LYP/6-31G(d) |

Note: The data presented is for illustrative purposes based on related carbazole structures to demonstrate typical computational outputs. nankai.edu.cnmdpi.com

Analysis of Electronic Energy Band Gaps

The energy difference between the HOMO and LUMO levels is defined as the electronic energy band gap (Eg). This value is a critical parameter for predicting the electronic and optical properties of a material. A smaller band gap generally implies that the molecule can be more easily excited, which is relevant for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells. metu.edu.tr

The HOMO-LUMO gap can be tuned by modifying the molecular structure, such as by adding electron-donating or electron-withdrawing groups. nankai.edu.cn For carbazole derivatives, the introduction of different acceptor moieties can significantly lower the LUMO energy level, thereby reducing the band gap. nankai.edu.cn Computational studies on various carbazole compounds show that the calculated band gaps can range from approximately 2.4 eV to over 3.7 eV, depending on the specific substitutions and conjugation length. nankai.edu.cnmdpi.com For Ethyl 2-(9H-carbazol-1-yl)acetate, the acetate (B1210297) group at the 1-position is expected to influence the electronic distribution and thus the band gap, a value that can be precisely predicted using Time-Dependent DFT (TD-DFT) calculations. osti.gov

Electron Density Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that visualize the electron density distribution around a molecule. These maps use a color spectrum to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas denote regions of intermediate potential.

For carbazole derivatives, the MEP map would likely show a high electron density around the nitrogen atom of the carbazole ring and the oxygen atoms of the ethyl acetate group, indicating these are potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings and the ethyl group would exhibit a more positive potential. Understanding this distribution is key to predicting intermolecular interactions and the chemical reactivity of the molecule.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule, which are crucial for understanding its function, particularly in biological systems.

For this compound, MD simulations can reveal the preferred conformations of the ethyl acetate side chain relative to the carbazole plane. The rotational freedom around the single bonds connecting the side chain to the carbazole ring allows for various spatial arrangements. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. This analysis is vital for understanding how the molecule might interact with a biological target, such as a protein's active site, as the conformation can significantly impact binding affinity. tandfonline.comnih.gov Studies on other carbazole derivatives have used MD simulations to assess their stability when interacting with biological targets like DNA or specific proteins. acs.orgresearchgate.net

Reactivity Prediction and Mechanistic Insights through Computational Modeling

Computational modeling can provide significant insights into the chemical reactivity of a molecule and the mechanisms of its reactions. By analyzing the electronic properties derived from quantum chemical calculations, various reactivity descriptors can be calculated. These include parameters like electronegativity, chemical hardness, and the Fukui function, which help in predicting the most likely sites for electrophilic and nucleophilic attacks.

For this compound, the carbazole ring is generally susceptible to electrophilic substitution. Computational models can predict the regioselectivity of such reactions by evaluating the stability of the intermediate carbocation species. Furthermore, theoretical investigations can be used to model reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed mechanistic understanding of potential chemical transformations, such as hydrolysis of the ester group or further functionalization of the carbazole ring. nih.gov

Molecular Interaction Studies and Binding Affinity Predictions (Focusing on Methodologies)

Predicting how a molecule binds to a biological target is a cornerstone of computational drug design. Methodologies for these predictions range from molecular docking to more rigorous free energy calculations.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. The score provides an estimate of the binding affinity. For a compound like this compound, docking studies could be performed against various protein targets to identify potential biological activities.

For more accurate predictions of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.gov These methods calculate the free energy of binding by combining the molecular mechanics energies of the components with a continuum solvation model. These calculations are typically performed on snapshots taken from an MD simulation of the ligand-receptor complex, providing a more dynamic and accurate picture of the binding event. tandfonline.com Advanced techniques, including free energy perturbation (FEP) and thermodynamic integration (TI), offer even higher accuracy by calculating the free energy difference between two states, though they are computationally more demanding. tandfonline.com These computational tools are invaluable for screening virtual libraries of compounds and prioritizing candidates for experimental testing. frontiersin.orgpraiseworthyprize.orgnih.gov

Applications and Advanced Materials Development Incorporating Ethyl 2 9h Carbazol 1 Yl Acetate Scaffolds

Role as a Key Synthetic Intermediate in Organic Synthesis

Ethyl 2-(9H-carbazol-1-yl)acetate is a pivotal precursor in the creation of more elaborate molecular structures. Its adaptability allows for its use in constructing both complex heterocyclic systems and novel polycyclic architectures, highlighting its importance in synthetic organic chemistry.

Precursor in the Formation of Complex Heterocyclic Conjugates

The ethyl acetate (B1210297) functional group on the carbazole (B46965) nitrogen provides a reactive site for the synthesis of various heterocyclic conjugates. For instance, it can be converted to an acetohydrazide, which then serves as a key intermediate for creating compounds with potential biological activities. nih.govresearchgate.net

One notable application is the synthesis of novel thiosemicarbazide (B42300) derivatives. nih.gov The synthesis begins with the reaction of 9H-carbazole with ethyl bromoacetate (B1195939) to form Ethyl 2-(9H-carbazol-9-yl)acetate. nih.gov This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to produce 2-(9H-carbazol-9-yl)acetohydrazide. nih.gov From this hydrazide, a variety of hydrazine-1-carbothioamide derivatives can be synthesized. nih.gov

Another example involves the creation of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine derivatives. researchgate.net In this multi-step synthesis, Ethyl 2-(9H-carbazol-9-yl)acetate is first converted to 1-[2-(9H-carbazol-9-yl)acetyl]semicarbazide, which is then cyclized to form a 1,3,4-oxadiazol-2-amine (B1211921) core. researchgate.net This intermediate subsequently undergoes a Mannich reaction with piperazine (B1678402) and various aromatic aldehydes to yield the final complex heterocyclic products. researchgate.netijrpc.com These synthetic pathways demonstrate the utility of this compound as a foundational element for building intricate molecular frameworks with diverse functionalities. nih.govresearchgate.net

Building Block for Novel Polycyclic Systems and Architectures

The carbazole framework within this compound is a valuable component for constructing larger, conjugated polycyclic systems. These systems are of interest for their potential applications in materials science, particularly in optoelectronics. researchgate.net The inherent electronic properties of carbazole, such as its ability to transport holes, make it an attractive unit to incorporate into extended π-conjugated structures. researchgate.netresearchgate.net

Researchers have utilized carbazole derivatives to create functional building blocks with extended conjugated systems. researchgate.net While direct examples of using this compound to build polycyclic systems are not explicitly detailed in the provided search results, the general principle of functionalizing the carbazole core to create larger, more complex structures is well-established. researchgate.net For instance, the functionalization of the carbazole moiety allows for it to be covalently linked to other molecules, thereby enhancing its conjugated electron system. researchgate.net This approach is fundamental to the design of novel materials for a variety of optoelectronic applications. researchgate.net

Integration into Functional Polymeric Materials

The incorporation of the carbazole moiety into polymers can impart desirable electronic and optical properties. This compound and its derivatives are key monomers in the synthesis of such functional polymers.

Carbazole-Based Conducting Polymers and Conjugated Polymers

Carbazole-containing polymers are a significant class of conducting polymers due to their excellent hole-transporting properties and thermal stability. sigmaaldrich.comscientificlabs.ie These polymers can be synthesized through various methods, including chemical and electrochemical polymerization. researchgate.netmdpi.com

Electrochemical polymerization of carbazole and its derivatives, such as 2-(9H-carbazol-9-yl)acetic acid, allows for the deposition of polymer films with controlled thickness and properties. researchgate.netmdpi.com The resulting polycarbazoles can be used in a variety of electronic devices. nih.gov The properties of these polymers, including their conductivity and morphology, can be tuned by copolymerizing different carbazole-based monomers. researchgate.netmdpi.com For example, the copolymerization of carbazole with 2-(9H-carbazol-9-yl)acetic acid has been shown to influence the stiffness and electroactivity of the resulting polymer films. mdpi.com

Furthermore, the synthesis of comonomers containing both indole (B1671886) and carbazole units, followed by electropolymerization, has been explored to create novel conducting polymers with tailored electronic and optical properties. nih.gov Theoretical and experimental studies on these copolymers help in understanding their structure-property relationships, which is crucial for designing materials with specific functionalities for applications in electronics and optoelectronics. nih.gov

Acrylate-Based Polymer Systems with Carbazole Pendants

A versatile method for incorporating carbazole units into a polymer is by using acrylate (B77674) monomers with pendant carbazole groups. 2-(9H-Carbazol-9-yl)ethyl acrylate (CzA) is a prime example of such a monomer, which can be readily polymerized to form polymers with carbazole side chains. sigmaaldrich.comscientificlabs.iesigmaaldrich.com These polymers are noted for their high charge carrier mobility and photochemical stability, making them suitable for various organic electronic applications. sigmaaldrich.comscientificlabs.ie

The polymerization of CzA can be carried out using free-radical initiators like 2,2′-azobisisobutyronitrile (AIBN). researchgate.net The resulting poly(2-(9H-carbazol-9-yl)ethyl acrylate) exhibits interesting properties, although the bulky carbazole group can lead to broad signals in NMR spectra due to restricted rotation. researchgate.net

Copolymers of CzA with other functional monomers have also been synthesized to fine-tune the material properties. For instance, copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate with an oxadiazole-containing methacrylate (B99206) have been prepared. nih.gov These copolymers exhibit hole mobility that varies with the composition of the carbazole-containing monomer. nih.gov Such systems are promising for applications in single-layer organic light-emitting devices (OLEDs). nih.gov

Table 1: Properties of Acrylate-Based Polymers with Carbazole Pendants

| Polymer/Copolymer | Hole Mobility (cm²/V·s) at 345 kV/cm | Application |

| Poly(2-(9H-carbazol-9-yl)ethyl 2-methylacrylate) (PCE) | 5.9 x 10⁻⁷ | Hole-transport material |

| Poly(9-vinylcarbazole) | 2.8 x 10⁻⁷ | Hole-transport material |

| Poly(CE-co-tBPOP) (50 mol % carbazole) | 2.4 x 10⁻⁸ | Organic light-emitting devices |

| Poly(CE-co-tBPOP) (88 mol % carbazole) | 3.0 x 10⁻⁷ | Organic light-emitting devices |

Data sourced from a study on copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate and 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl 2-methylacrylate. nih.gov

Contributions to Optoelectronic and Photonic Material Design

The favorable electronic and photophysical properties of the carbazole unit make this compound and its derivatives highly valuable in the design of materials for optoelectronic and photonic applications. researchgate.netacs.orggoogle.com These materials are integral to the development of devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. sigmaaldrich.comscientificlabs.iegoogle.com

Carbazole-based materials are frequently used as hole-transporting layers in OLEDs due to their high charge carrier mobility. sigmaaldrich.comscientificlabs.ie The ability to functionalize the carbazole core allows for the tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. nih.gov

In the context of OLEDs, copolymers containing carbazole and oxadiazole moieties have been investigated for their electroluminescent properties. nih.gov The combination of a hole-transporting carbazole unit and an electron-transporting oxadiazole unit in a single polymer chain can lead to efficient charge recombination and light emission. The luminous efficiency of such devices can be tailored by adjusting the ratio of the two monomers in the copolymer. nih.gov

Table 2: Electronic Properties of Monomers for Optoelectronic Materials

| Monomer | HOMO (eV) | LUMO (eV) |

| 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate (CE) | -5.39 | -1.94 |

| 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl 2-methylacrylate (tBPOP) | -5.99 | -2.23 |

Data obtained from density functional theory (B3LYP/6-21G) and optical absorption calculations.* nih.gov

Development of Charge Transporting Materials

The inherent electron-rich nature and rigid planar structure of the carbazole ring system make it an excellent candidate for facilitating charge transport, particularly hole transport, in organic semiconductors. Molecules incorporating this scaffold are integral to the development of materials designed for efficient charge movement in electronic devices.

Carbazole derivatives are widely functionalized to enhance their charge transport properties. researchgate.net For instance, derivatives such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) are synthesized to form self-assembled monolayers (SAMs) on conductive surfaces like indium tin oxide (ITO). researchgate.net These ultra-thin layers act as hole-transporting materials (HTMs), improving the interface between the electrode and the active layers of a device, thereby facilitating efficient charge injection and extraction. researchgate.netktu.edu

Research into carbazole-containing radical compounds has demonstrated their potential for bipolar charge transport, meaning they can conduct both holes and electrons. While specific mobility values for this compound are not detailed, studies on analogous carbazole-based radicals provide insight into the charge transport potential of this structural class. nih.gov For example, a dimethylacridan-based radical with a carbazole component exhibited balanced hole and electron mobilities, crucial for optimizing device performance. nih.gov Another acrylate-based polymer, 2-(9H-Carbazol-9-yl)ethyl acrylate (PCz), which shares a similar structural backbone, is explicitly identified as a charge-transporting material due to its high charge carrier mobility and stability. sigmaaldrich.com

Table 1: Charge Mobility in Carbazole-Based Radical Compounds This table presents experimental data for charge transport in materials structurally related to the carbazole scaffold, demonstrating their potential in electronic applications. Data sourced from nih.gov.

| Compound Class | Donor Moiety | Mobility Type | Electric Field (V/cm) | Mobility (cm²/V·s) |

| Carbazole Radical 1 | Carbazole | Electron | 3.5 x 10⁵ | 2.29 x 10⁻⁵ |

| Carbazole Radical 2 | Carbazole | Bipolar | 3.5 x 10⁵ | (Balanced) |

| Carbazole Radical 3 | Carbazole | Electron | 3.5 x 10⁵ | 2.33 x 10⁻⁴ |

| Acridan-based Radical 4 | Dimethylacridan | Hole | 3.5 x 10⁵ | 7.35 x 10⁻⁴ |

| Acridan-based Radical 4 | Dimethylacridan | Electron | 3.5 x 10⁵ | 4.51 x 10⁻⁴ |

Precursors for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

The superior charge-transporting properties of carbazole derivatives make this compound and similar compounds valuable precursors for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic (PV) cells. ktu.edu In these devices, distinct layers of materials are responsible for injecting, transporting, and recombining charges (in OLEDs) or separating charges (in PVs).

Carbazole-based materials are frequently employed as the hole-transporting layer (HTL) in both OLEDs and PVs. ktu.edu Their high hole mobility ensures efficient movement of positive charges from the anode into the device's active region. Furthermore, the high triplet energy of the carbazole unit makes its derivatives suitable as host materials for phosphorescent emitters in OLEDs, enabling the fabrication of highly efficient blue, green, and red electrophosphorescent devices. researchgate.net

The compound 2-(9H-Carbazol-9-yl)ethyl acrylate (PCz), which is structurally analogous to the ethyl acetate scaffold, is directly used in the fabrication of OLEDs and photovoltaic cells. sigmaaldrich.com This highlights the role of the carbazole-ethyl-ester/acrylate framework as a foundational element for synthesizing the high-performance polymers required in these optoelectronic applications.

Applications in Memory Devices

The application of carbazole-based polymers extends to the field of organic electronics for data storage. Polymers derived from scaffolds similar to this compound have been successfully incorporated into memory devices. sigmaaldrich.com

Specifically, 2-(9H-Carbazol-9-yl)ethyl acrylate (PCz), an acrylate polymer featuring the electron-donating carbazole pendant group, has been used to create non-volatile write-once-read-many-times (WORM) memory devices. sigmaaldrich.com The electrical properties of the carbazole unit, which allow for stable changes in conductivity states, are harnessed in these applications. The robust thermal and photochemical stability of the carbazole core contributes to the reliability and durability of the memory device. sigmaaldrich.com

Application in Porous Material Synthesis for Advanced Separations and Storage

The rigid and geometrically well-defined structure of the carbazole unit makes it an attractive building block for the construction of porous organic materials. The ethyl acetate functional group can serve as a reactive site or be modified into a coordinating group, enabling the incorporation of the carbazole scaffold into larger, high-surface-area frameworks for use in separations and storage.

Building Blocks for Microporous Organic Polymers (MOPs)

This compound serves as a potential precursor for the synthesis of Conjugated Microporous Polymers (CMPs), a class of MOPs characterized by extended π-conjugation within a porous, amorphous network. researchgate.net These materials are of significant interest for applications in gas storage, separation, and catalysis. researchgate.net

The synthesis of CMPs typically involves coupling reactions between multifunctional monomers. researchgate.net The carbazole scaffold can be functionalized to participate in various polymerization reactions. The ethyl acetate group on the title compound could, for example, be modified to create a reactive site suitable for these coupling methods. The resulting polymers benefit from the rigidity and photophysical properties of the carbazole units, creating robust networks with intrinsic porosity and functionality. mdpi.com

Table 2: Common Coupling Reactions for Conjugated Microporous Polymer (CMP) Synthesis This table summarizes major synthetic routes used to construct CMPs, for which carbazole derivatives are common building blocks. Data sourced from researchgate.net.

| Coupling Reaction | Description |

| Sonogashira–Hagihara | Palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. |

| Suzuki–Miyaura | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. |

| Yamamoto Coupling | Nickel-catalyzed polymerization of aryl halides. |

| Buchwald–Hartwig Amination | Palladium-catalyzed formation of carbon-nitrogen bonds. |

| Schiff Base Reaction | Condensation of an amine with a carbonyl compound to form an imine. |

| Cyclotrimerization | Cyclization of three alkyne molecules to form a benzene (B151609) ring. |

Role in Metal-Organic Polyhedra (MOPs) and Covalent Organic Frameworks (COFs)

Beyond amorphous polymers, the carbazole scaffold is a key component in the design of crystalline porous materials like Metal-Organic Frameworks (MOFs), Metal-Organic Polyhedra (MOPs), and Covalent Organic Frameworks (COFs). wikipedia.orgresearchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs): MOFs and MOPs are materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgmdpi.com The ethyl acetate group of this compound can be hydrolyzed to form a carboxylic acid. This carboxylate group is a primary functional group used to coordinate with metal centers, forming the extended, often porous, structure of a MOF. mdpi.com Carbazole-based ligands are sought after for their rigidity and electron-rich nature, which can impart desirable properties to the final framework, such as luminescence for sensing applications or specific adsorption properties for gas storage. researchgate.netmdpi.com For example, carbazole-containing MOPs have been specifically investigated for their methane (B114726) and hydrogen storage capacities. mdpi.com

Covalent Organic Frameworks (COFs): COFs are analogous to MOFs but are composed entirely of light elements (like C, N, B, O) linked by strong covalent bonds. researchgate.net The predictable geometry of the carbazole building block allows for the design of highly ordered, crystalline porous networks. Functionalized carbazoles can be used as monomers in polymerization reactions that lead to the formation of 2D or 3D COF structures, which are promising for applications in catalysis and organic electronics. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(9H-carbazol-1-yl)acetate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, carbazole derivatives can be functionalized using sodium triacetoxyborohydride (STAB) in dichloroethane under inert conditions, followed by purification via column chromatography (e.g., Hexane/EtOAc gradients) .

- Key Parameters :

| Parameter | Example Conditions | Reference |

|---|---|---|

| Solvent | 1,2-Dichloroethane | |

| Reducing Agent | STAB (1.4 equiv) | |

| Purification | Column chromatography (SiO₂, Hexane/EtOAc) |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Techniques :

- NMR/IR/HRMS : For structural confirmation (e.g., H/C NMR, IR stretching for carbonyl groups, HRMS for molecular ion validation) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) and ORTEP-III for visualization .

- Data Table :

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 283.33 g/mol | |

| CAS Purity | 95% | |

| Hydrogen Bonding | N–H⋯O interactions in crystal packing |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structures or spectroscopic data for carbazole derivatives?

- Approach :

- Cross-validate using X-ray crystallography (SHELX refinement ) and DFT calculations to compare experimental vs. theoretical bond lengths/angles.

- Replicate synthesis under controlled conditions (e.g., inert atmosphere, stoichiometric precision) to minimize batch-to-batch variability .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Optimization Methods :

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction rates for carbazole functionalization .

- Catalyst Screening : STAB outperforms NaBH in reductive amination due to milder conditions and higher selectivity .

- Statistical DoE : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading.

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

- Methods :

- DFT Calculations : Simulate HOMO-LUMO gaps using Gaussian or ORCA software to assess charge-transfer potential.

- Crystallographic Software : SHELXL-generated .cif files can be used as input for molecular docking or band structure simulations .

Q. What in vitro assays are suitable for evaluating the bioactivity of carbazole-based compounds?

- Assays :

- Anticancer : MTT assay for cytotoxicity (IC determination) .

- Antimicrobial : Agar diffusion assays against Gram-positive/negative strains .

- Structure-Activity Relationship (SAR) :

| Modification | Observed Effect | Reference |

|---|---|---|

| Chloro-substitution | Enhanced cytotoxicity | |

| Ethyl ester group | Improved solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.